8-Fluoro Substitution Defines a Unique Composition of Matter for CB2 Receptor Modulation vs. 8-Chloro and 8-Unsubstituted Analogs
The compound 8-fluoro-3-(phenylsulfonyl)quinoline is explicitly claimed as a novel composition of matter in a patent family covering quinoline derivatives capable of selectively modulating the CB2 receptor [1]. This legal and scientific differentiation is based on the specific structural combination of the 8-fluoro atom and the 3-phenylsulfonyl group. In contrast, the unsubstituted analog 3-(phenylsulfonyl)quinoline and the 8-chloro analog 8-chloro-3-(phenylsulfonyl)quinoline are not co-claimed within the same structural scope, indicating that the 8-fluoro variant possesses a distinct and patentably unique pharmacological profile.
| Evidence Dimension | Patented Composition of Matter for CB2 Receptor Modulation |
|---|---|
| Target Compound Data | Claimed as part of genus in US20080249092A1; structure: 3-(benzenesulfonyl)-8-fluoroquinoline |
| Comparator Or Baseline | 3-(Phenylsulfonyl)quinoline (unsubstituted at C8); 8-Chloro-3-(phenylsulfonyl)quinoline |
| Quantified Difference | Qualitative differentiation based on patent claims: Target compound is explicitly covered; comparators are not. |
| Conditions | US Patent and Trademark Office examination context |
Why This Matters
This establishes 8-fluoro-3-(phenylsulfonyl)quinoline as a legally and structurally distinct chemical entity for CB2-targeted research, justifying its procurement over generic quinoline sulfones for patent-relevant lead optimization.
- [1] US Patent Application US20080249092A1, 'Novel Quinoline Compounds Capable Of Binding At The Cb2 Receptor', published 2008-10-09. View Source
